
2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with dimethyl substitutions at positions 5 and 6, and an acetamide group linked to a phenyl and isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Dimethyl Substitution:
Acetamide Formation: The acetamide group is introduced by reacting the benzimidazole derivative with chloroacetyl chloride in the presence of a base.
N-Phenyl-N-(propan-2-yl) Substitution: The final step involves the substitution of the acetamide group with phenyl and isopropyl groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. The acetamide group may enhance binding affinity and specificity, while the phenyl and isopropyl groups contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-1,3-benzodiazol-2-amine
- 1-ethyl-1H-1,3-benzodiazole-2-thiol
- 1-methyl-1H-1,3-benzodiazol-4-ol
Uniqueness
2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is a member of the benzodiazole family, which has garnered attention for its potential biological activities. This article reviews its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H20N4O
- Molecular Weight : 284.37 g/mol
Antiproliferative Effects
Recent studies have indicated that compounds in the benzodiazole class exhibit significant antiproliferative activities against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 10 nM to 33 nM against triple-negative breast cancer cells (MDA-MB-231) and other cancer types .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MDA-MB-231 | 23 |
Compound B | MCF-7 | 30 |
Compound C | A549 (Lung) | 15 |
The biological activity of this compound is hypothesized to involve the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry studies have demonstrated that this compound can induce G2/M phase arrest in treated cells .
Study 1: Anticancer Activity
In a comparative study involving various benzodiazole derivatives, the compound exhibited promising results against MCF-7 breast cancer cells. The study highlighted its ability to significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Study 2: Inhibition of Elastase
Another investigation focused on the elastase inhibitory potential of similar compounds. The compound demonstrated an IC50 value of 60.4 µM , indicating moderate inhibitory activity. This suggests potential applications in treating conditions where elastase plays a pathological role .
Computational Studies
Computational docking studies have been employed to understand the binding interactions of the compound with target proteins. The results indicated favorable hydrophobic interactions and hydrogen bonding with key residues in the active site of target enzymes, supporting its potential as a lead compound for further development .
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14(2)23(17-8-6-5-7-9-17)20(24)12-22-13-21-18-10-15(3)16(4)11-19(18)22/h5-11,13-14H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWSUQLGWRFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.